
Nocardicin E
概要
説明
Nocardicin E is a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. It belongs to the nocardicin family, which is known for its antimicrobial properties. This compound is particularly notable for its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls, making it an effective agent against certain bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: Nocardicin E is typically produced through the cultivation of Nocardia uniformis subsp. tsuyamanensis in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth . The biosynthesis involves the conversion of nocardicin C to this compound, facilitated by specific enzymes such as NocL .
Industrial Production Methods: For large-scale production, microbial fermentation is the preferred method. This involves optimizing the growth conditions of Nocardia species to maximize the yield of this compound. Advances in genetic engineering have also been employed to enhance the production titer and structural diversification of this compound .
化学反応の分析
Structural Features Influencing Reactivity
Nocardicin E (C₁₉H₁₇N₃O₇) contains:
-
A β-lactam ring (azetidin-2-one), critical for antibiotic activity.
-
A syn-configured oxime group (Z-hydroxyimino) at the 2-position of the phenylacetyl moiety.
-
Two D-4-hydroxyphenylglycine (D-HPG) residues derived from nonribosomal peptide synthesis .
Key Functional Groups and Reactivity:
Biosynthetic Reactions in Nocardicin A Pathway
This compound is synthesized via nonribosomal peptide synthetases (NRPSs) and modified through enzymatic tailoring:
NRPS Assembly
-
A tripeptide core (Ser–HPG–HPG) is assembled by NRPSs NocA and NocB.
-
The β-lactam ring forms via an atypical condensation (C) domain with an HHHxxxDG motif , replacing the canonical HHxxxDG motif .
Oxime Formation
-
The oxime in this compound is introduced by NocL , a cytochrome P450 enzyme that oxidizes a precursor amine to the hydroxyimino group .
-
NocL’s substrate specificity is critical; it does not act on earlier intermediates like nocardicin G .
Enzymatic Modifications by NocTE
The thioesterase domain NocTE catalyzes dual reactions on β-lactam-containing intermediates like this compound:
Epimerization
-
NocTE converts the C-terminal L-Hpg to D-Hpg after transesterification to its catalytic serine .
-
Kinetic data :
Substrate Epimerization Rate (k<sub>cat</sub>/K<sub>M</sub>) Hydrolysis Rate (k<sub>cat</sub>/K<sub>M</sub>) β-lactam-containing 0.45 min⁻¹µM⁻¹ 4.3 min⁻¹µM⁻¹ Non-β-lactam Negligible <0.1 min⁻¹µM⁻¹
Hydrolysis
-
NocTE cleaves the thioester bond to release the mature peptide, favoring β-lactam-containing substrates .
Stability and Non-Enzymatic Reactions
-
Spontaneous epimerization : The C-terminal Hpg residue undergoes non-enzymatic epimerization in aqueous buffer (t<sub>1/2</sub> = 21 min) .
-
pH-dependent degradation : The β-lactam ring is stable under neutral conditions but hydrolyzes in acidic/basic environments.
Regulatory Context
The NocR transcription factor activates genes responsible for early biosynthetic steps (e.g., pHPG production), indirectly influencing this compound synthesis .
科学的研究の応用
Antimicrobial Activity
Nocardicin E exhibits potent antimicrobial activity against various Gram-negative pathogens. Its efficacy is particularly notable against strains resistant to conventional antibiotics, making it a candidate for treating infections caused by multidrug-resistant organisms.
- Mechanism of Action : this compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis. Studies have shown that Nocardicin A, a closely related compound, demonstrates significant activity against Pseudomonas aeruginosa and other resistant bacteria, suggesting that this compound may exhibit comparable effects .
Biosynthetic Pathways
Understanding the biosynthesis of nocardicins is crucial for enhancing their production and developing analogs with improved efficacy. Research has identified key genes involved in the biosynthetic pathway of nocardicins, including those responsible for the formation of nonproteinogenic amino acids that contribute to their structure.
- Genetic Studies : Mutational analyses have revealed the roles of genes such as nocL, which is essential for the production of nocardicin A and its derivatives . Insights into these pathways can facilitate genetic engineering strategies to optimize yields of this compound.
Case Studies and Clinical Applications
Several studies have explored the clinical applications of nocardicins, including their use in treating infections caused by resistant bacteria.
Comparative Analysis of Nocardicins
The following table summarizes key characteristics and antimicrobial activity comparisons among various nocardicins:
Compound | Antimicrobial Spectrum | MIC (µg/ml) against Pseudomonas aeruginosa | Stability to β-lactamase |
---|---|---|---|
Nocardicin A | Gram-negative bacteria | 3.13 - 12.5 | Yes |
Nocardicin B | Similar to A but with reduced activity | Not well characterized | Yes |
Nocardicin C | Limited data available | Not well characterized | Yes |
This compound | Expected similar spectrum as A | Pending further studies | Pending further studies |
作用機序
Nocardicin E exerts its effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan strands. The inhibition of these proteins leads to the weakening of the bacterial cell wall and ultimately, cell lysis .
類似化合物との比較
Nocardicin A: Another member of the nocardicin family, known for its potent antimicrobial activity.
Nocardicin C: The precursor to nocardicin E in the biosynthetic pathway.
Nocardicin G: Another related compound with similar structural features
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit the synthesis of the peptidoglycan layer in bacterial cell walls. Unlike other beta-lactam antibiotics, this compound has a monocyclic beta-lactam ring, which contributes to its stability and resistance to beta-lactamase enzymes .
生物活性
Nocardicin E is a member of the nocardicin family of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. This compound has garnered interest due to its unique structural features and significant biological activities, particularly against various bacterial strains and its potential applications in cancer therapy.
Chemical Structure and Properties
This compound is characterized by a monocyclic β-lactam core, which is essential for its antibacterial activity. The structural uniqueness of nocardicins, including the presence of an oxime moiety, contributes to their efficacy against resistant bacterial strains. The synthesis and modification of this compound have been explored to enhance its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial activity, particularly against gram-negative bacteria. Its effectiveness has been compared with other antibiotics, showcasing its ability to inhibit the growth of resistant strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Pseudomonas aeruginosa | 1-4 µg/ml | |
Escherichia coli | 8-16 µg/ml | |
Serratia marcescens | 2-8 µg/ml | |
Proteus mirabilis | 4-16 µg/ml |
The data indicate that this compound is particularly effective against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. Its MIC values suggest that it is more potent than many conventional antibiotics, making it a candidate for further development.
This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, especially in rapidly dividing bacteria.
Inhibition of Kinases and Cancer Research
Recent studies have revealed that this compound also inhibits specific kinases involved in cancer cell proliferation. This dual action—antibacterial and anticancer—highlights its potential as a therapeutic agent beyond traditional antibiotic use.
Case Study: this compound in Cancer Therapy
A study investigated the effects of this compound on human cancer cell lines, demonstrating that it induced apoptosis through kinase inhibition pathways. The results indicated significant reductions in cell viability at concentrations that were non-toxic to normal cells, suggesting a selective action against cancerous cells.
特性
CAS番号 |
63555-59-9 |
---|---|
分子式 |
C19H17N3O7 |
分子量 |
399.4 g/mol |
IUPAC名 |
(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |
InChIキー |
NMMOYDKOFASOBV-HKHZIIAMSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
異性体SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |
正規SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
同義語 |
(αR,3S)-3-[[(2Z)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(Z)]]-3-[[(Hydroxyimino)(4-hydroxyphenyl)_x000B_acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。